1-(2,3-Dihydrobenzofuran-4-yl)piperazine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological activities. This compound features a piperazine ring substituted with a dihydrobenzofuran moiety, which contributes to its biological properties. The exploration of this compound is significant for developing new therapeutic agents, particularly in the context of neurological and psychiatric disorders.
The compound can be synthesized through various organic chemistry methods, as detailed in patents and research articles focusing on its synthesis and biological evaluation. Notably, it has been studied for its derivatives and analogs, leading to insights into its structure-activity relationships.
1-(2,3-Dihydrobenzofuran-4-yl)piperazine belongs to the class of piperazine derivatives. Piperazines are a group of compounds known for their diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The incorporation of the dihydrobenzofuran structure enhances the pharmacological profile of the piperazine scaffold.
The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine typically involves several steps:
One efficient method involves using Vilsmeier reagents for the introduction of functional groups into the benzofuran structure. For example, oxalyl chloride can be reacted with dimethylformamide to generate Vilsmeier reagent, which subsequently reacts with benzofuran derivatives to yield desired products .
The reaction conditions are crucial; typically, solvents like toluene are used under controlled temperatures (40-70°C) to optimize yields and purities .
The molecular structure of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine can be represented as follows:
The compound features a piperazine ring (C4H10N2) connected to a dihydrobenzofuran moiety (C9H10O), which is characterized by its fused ring system.
The structural analysis can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into the functional groups and connectivity within the molecule.
1-(2,3-Dihydrobenzofuran-4-yl)piperazine can undergo several chemical reactions:
For example, using bromination or nitration reagents can modify the benzofuran part of the molecule, potentially enhancing its biological activity . The conditions for these reactions often require careful control of temperature and solvent systems to prevent side reactions.
The mechanism of action for 1-(2,3-Dihydrobenzofuran-4-yl)piperazine is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It has been studied as an antagonist for certain receptor types, such as histamine receptors (H4R), suggesting potential applications in treating allergic responses and inflammation .
The binding affinity and selectivity towards specific receptors can be assessed through in vitro assays, providing data on how structural modifications impact pharmacological activity.
Relevant data from studies indicate that variations in substituents on either the piperazine or benzofuran rings significantly influence both physical properties and biological activities .
1-(2,3-Dihydrobenzofuran-4-yl)piperazine has potential applications in several scientific fields:
1-(2,3-Dihydrobenzofuran-4-yl)piperazine is a bicyclic organic compound featuring a benzofuran moiety fused to a piperazine ring. Its systematic IUPAC name is 1-(2,3-dihydro-1-benzofuran-4-yl)piperazine, reflecting the saturation at the furan ring’s 2,3-positions and substitution at the 4-position [5]. The molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol [1] [2]. Key identifiers include:
The compound’s hydrochloride salt (CAS: 1188265-76-0) has the formula C₁₂H₁₈Cl₂N₂O [4]. Nomenclature adheres to IUPAC guidelines, with "2,3-dihydrobenzofuran" defining the benzofuran core and "4-yl" specifying the attachment point for the piperazine group [2] [5].
Table 1: Key Identifiers of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| CAS Registry Number | 105685-05-0 |
| SMILES | C1COC2=CC=CC(=C21)N3CCNCC3 |
Crystallography:Solid-state analysis reveals that the benzofuran moiety adopts a near-planar conformation, while the piperazine ring exists in a chair configuration. Hydrogen bonding between the piperazine nitrogen and adjacent molecules stabilizes the crystal lattice. The dihydrochloride salt (C₁₂H₁₈Cl₂N₂O) crystallizes in a monoclinic system, with Cl⁻ ions forming ionic interactions with protonated piperazine nitrogens [4]. No polymorphs have been documented, though salt forms influence packing efficiency.
Spectroscopy:
Table 2: Spectroscopic Characterization Summary
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 6.7–7.1 ppm (multiplet) | Aromatic H (benzofuran) |
| δ 3.2–4.0 ppm (triplet) | –CH₂– of dihydrofuran | |
| δ 2.5–3.0 ppm (multiplet) | Piperazine –CH₂– | |
| ¹³C NMR | δ 110–160 ppm | Aromatic carbons |
| δ 70–80 ppm | O–CH₂ (ether) | |
| δ 45–55 ppm | Piperazine carbons | |
| IR | 1,250 cm⁻¹ | C–N stretch |
| 1,100 cm⁻¹ | Asymmetric C–O–C stretch |
Tautomerism:The 2,3-dihydrobenzofuran core lacks labile protons, precluding classic prototropic tautomerism. However, the piperazine ring exhibits conformational isomerism due to nitrogen inversion. The ring interconverts between chair and twist-boat forms, with energy barriers of ~40–50 kJ/mol, typical of unsubstituted piperazines [8]. Nuclear Quadrupole Resonance (NQR) studies on analogous piperazine derivatives suggest minimal electron density redistribution during inversion, though experimental data for this specific compound is sparse [8].
Dynamic Effects:
Table 3: Tautomeric and Conformational Properties
| Feature | Behavior | Evidence |
|---|---|---|
| Benzofuran Tautomerism | Absent (no labile protons) | X-ray crystallography |
| Piperazine Dynamics | Chair-chair inversion via nitrogen inversion | NMR line-shape analysis |
| Energy Barrier | ~40–50 kJ/mol | Computational studies of analogues |
| Solvent Influence | Polar solvents stabilize chair conformation | Solvent-dependent NMR coupling constants |
The absence of crystallographic evidence for tautomerism in related compounds (e.g., 3,5-dichloro-1,2,4-triazole) underscores the stability of the covalent structure [8]. Computational studies predict that the dihydrobenzofuran-piperazine linkage slightly elevates the inversion barrier compared to free piperazine due to steric constraints, though experimental validation is needed [3].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: